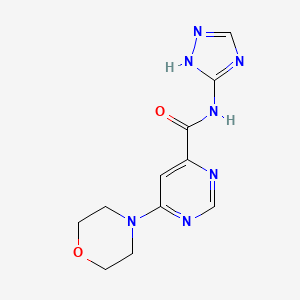

6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-morpholin-4-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7O2/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-1-3-20-4-2-18/h5-7H,1-4H2,(H2,14,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCUKMYRCWLKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibiting this enzyme can have significant effects, particularly in the context of diseases like cancer where estrogen levels are often elevated.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme. Additionally, the phenyl moieties have a key interaction in the active site of the enzyme. The carbonyl group in the compound’s structure also plays a role due to its ability to form hydrogen bonds.

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the production of estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells.

Result of Action

The primary result of the compound’s action is the inhibition of estrogen production . This can have significant effects in the context of diseases like cancer, where estrogen levels are often elevated. By reducing the production of these hormones, the compound can potentially slow the growth and proliferation of cancer cells.

Action Environment

Various internal and external factors can influence the compound’s action, efficacy, and stability. For instance, genetic factors, the presence of other drugs, diet, and environmental factors like smoking can all impact how the compound interacts with its target and the overall effectiveness of the treatment.

Biochemical Analysis

Biochemical Properties

It is known that similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Cellular Effects

In terms of cellular effects, 6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide may exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

A molecular docking study showed that similar compounds have favorable interactions with active residues of ATF4 and NF-kB proteins. This suggests that the compound might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

6-morpholino-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry, particularly in the context of cancer research. This article explores its biological activity, focusing on its potential as an anticancer agent, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholino group and a 1H-1,2,4-triazole moiety. Its chemical formula is with a molecular weight of approximately 237.25 g/mol. The presence of the triazole and pyrimidine rings contributes to its biological activity.

Anticancer Potential

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) using the MTT assay. Results indicated promising cytotoxic activity with IC50 values lower than 12 µM against the HeLa cell line.

The mechanisms underlying the anticancer activity include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in treated cells .

- Cell Cycle Arrest : It also induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .

- Caspase Activation : The activation of caspases (caspase-3 and caspase-9) has been implicated in the apoptosis triggered by this compound .

Safety Profile

In addition to its anticancer properties, the safety profile was evaluated using normal human lung fibroblast cells (MRC-5). The results indicated that this compound exhibits selectivity for cancer cells while maintaining lower toxicity to normal cells.

Case Studies

-

Cytotoxicity Evaluation :

- Cell Lines Tested : MCF-7, HeLa, A549.

- Results : IC50 values < 12 µM for HeLa cells; significant cytotoxic effects observed across all tested lines.

-

Apoptosis Induction :

- Mechanism : Increased Bax and decreased Bcl-2 expression.

- Caspase Activation : Notable activation of caspase-3 and caspase-9 leading to apoptosis.

-

Cell Cycle Analysis :

- Phase Arrest : G2/M phase arrest confirmed through flow cytometry.

Data Table

| Cell Line | IC50 Value (µM) | Apoptotic Markers Activated | Cell Cycle Phase Arrested |

|---|---|---|---|

| MCF-7 | >12 | Bax increased | G2/M |

| HeLa | <12 | Caspase-3 activated | G2/M |

| A549 | <12 | Cleaved PARP | G2/M |

Comparison with Similar Compounds

N-(4-(Furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1)

This compound shares the 6-morpholinopyrimidine-4-carboxamide backbone but replaces the triazole with a thiazole-furan substituent (Fig. 1). Its molecular formula (C₁₆H₁₅N₅O₃S) and higher molecular weight (357.4 g/mol) reflect the bulkier thiazole-furan group.

Coumarin-Pyrimidinone Derivatives (Compounds 4i and 4j)

These derivatives (e.g., compound 4i: C₃₀H₂₄N₆O₄) incorporate coumarin and pyrazolone moieties instead of morpholino-triazole groups. The coumarin system introduces strong fluorescence and planar aromaticity, which could enhance DNA intercalation or photodynamic activity. However, their larger size may reduce cellular permeability compared to the more compact target compound .

Comparative Data Table

Research Findings and Functional Implications

- Solubility and Bioavailability: The morpholino group in the target compound likely improves water solubility compared to coumarin derivatives, which are more lipophilic due to aromatic systems .

- Synthetic Complexity : Coumarin derivatives (e.g., 4i, 4j) require multi-step syntheses involving tetrazole and coumarin coupling, whereas the target compound’s simpler structure may facilitate scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.